Cas no 901021-93-0 (8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

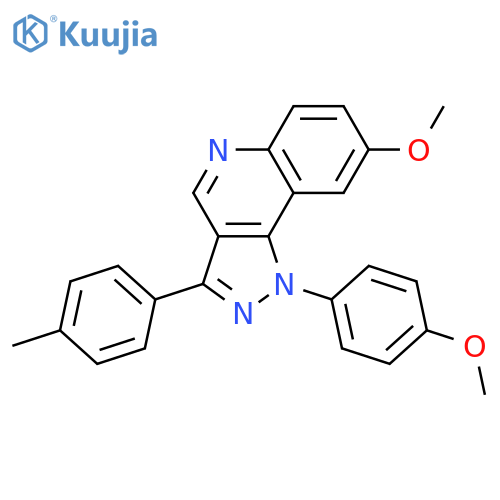

901021-93-0 structure

商品名:8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

-

- 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

- AKOS001796119

- 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

- 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- F3407-1450

- 901021-93-0

- 8-methoxy-1-(4-methoxyphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

-

- インチ: 1S/C25H21N3O2/c1-16-4-6-17(7-5-16)24-22-15-26-23-13-12-20(30-3)14-21(23)25(22)28(27-24)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3

- InChIKey: GCUOEYZBAOPIGL-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC2=C(C=1)C1=C(C=N2)C(C2C=CC(C)=CC=2)=NN1C1C=CC(=CC=1)OC

計算された属性

- せいみつぶんしりょう: 395.16337692g/mol

- どういたいしつりょう: 395.16337692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 559

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 49.2Ų

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-1450-20μmol |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-4mg |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-5mg |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-15mg |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-5μmol |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-2mg |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-2μmol |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-10μmol |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-30mg |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1450-25mg |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

901021-93-0 | 25mg |

$109.0 | 2023-09-10 |

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

901021-93-0 (8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量